molecular formula C10H9N3O2 B11895114 4,8-diaminoquinoline-2-carboxylic Acid

4,8-diaminoquinoline-2-carboxylic Acid

Cat. No.: B11895114
M. Wt: 203.20 g/mol
InChI Key: JTWVIJPXQLXTLT-UHFFFAOYSA-N
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Description

4,8-Diaminoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of amino groups at positions 4 and 8, along with a carboxylic acid group at position 2, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-diaminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene .

Another method involves the reduction of 4,8-dinitroquinoline-2-carboxylic acid. This can be achieved using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) to yield the desired diamino compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the Skraup reaction or reduction processes are optimized for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,8-Diaminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,8-diaminoquinoline-2-carboxylic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can disrupt the normal function of proteins and nucleic acids, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Diaminoquinoline-2-carboxylic acid is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. This makes it a valuable compound for synthesizing a wide range of biologically active molecules .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4,8-diaminoquinoline-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,11H2,(H2,12,13)(H,14,15)

InChI Key

JTWVIJPXQLXTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2N)C(=O)O

Origin of Product

United States

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